molecular formula C15H9F3N2O2 B2751276 2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one CAS No. 161716-16-1

2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one

Cat. No.: B2751276
CAS No.: 161716-16-1
M. Wt: 306.244
InChI Key: YJVODNBDRVSGSD-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one” is a chemical compound with the molecular formula C15H9F3N2O2 and a molecular weight of 306.244. It has been used in the synthesis of polymers for electrochromic devices .


Synthesis Analysis

The synthesis of related compounds involves the use of 4-(trifluoromethoxy)aniline and 1,4-di(2’-thienyl)-1,4-butadione. These are mixed in toluene and stirred under reflux for 36 hours. The toluene is then removed, and the product is refined using column chromatography .


Chemical Reactions Analysis

The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these compounds .

Scientific Research Applications

Phthalazine Derivatives in Medicinal Chemistry

Phthalazine derivatives serve as essential building blocks in the synthesis of novel molecules with heterocyclic structures. These new molecules are invaluable in medicinal chemistry, aiding researchers in the development of drugs that are both potent and effective, capable of eliciting desired pharmacological responses. The versatility of phthalazine derivatives allows for the creation of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, as well as activity against several neglected diseases.

Synthetic Routes for Phthalazine Derivatives

The synthesis of substituted phthalazine derivatives involves various synthetic routes, underlining the compound's importance in creating new molecules with significant medicinal potential. These synthetic methodologies facilitate the production of compounds that exhibit a wide range of biological activities, making phthalazine derivatives a focal point in the search for new therapeutic agents. The diverse synthetic approaches for phthalazine derivatives underscore the compound's adaptability and utility in drug development processes, contributing to advancements in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one is BRD4 , a protein that plays a crucial role in cancer therapy . BRD4 inhibitors have demonstrated promising potential in cancer therapy .

Mode of Action

The compound interacts with BRD4, inhibiting its activity. In a study, derivatives of this compound were synthesized to evaluate their inhibitory activities against BRD4 . One of the derivatives, DDT26, exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM .

Biochemical Pathways

The compound’s interaction with BRD4 affects various biochemical pathways. DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .

Result of Action

The molecular and cellular effects of the compound’s action include modulation of gene expression, induction of DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest . These effects contribute to the compound’s anti-cancer activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the compound . This change can affect the compound’s electrochemical properties and, potentially, its biological activity .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)22-12-7-5-11(6-8-12)20-14(21)13-4-2-1-3-10(13)9-19-20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVODNBDRVSGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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